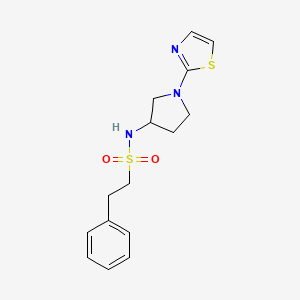

2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide

Description

2-Phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide is a synthetic sulfonamide derivative characterized by a thiazole-substituted pyrrolidine ring and a phenyl-ethanesulfonamide moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, enhances molecular stability and facilitates hydrogen bonding, while the pyrrolidine scaffold contributes to conformational flexibility. The ethanesulfonamide group is a common pharmacophore in drug design, often linked to improved solubility and target affinity .

Properties

IUPAC Name |

2-phenyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S2/c19-22(20,11-7-13-4-2-1-3-5-13)17-14-6-9-18(12-14)15-16-8-10-21-15/h1-5,8,10,14,17H,6-7,9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEPNYZWSYYMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)CCC2=CC=CC=C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiazole-Containing Precursors

Source details the synthesis of pyrrolidine derivatives via refluxing thiazole intermediates with L-(+)-tartaric acid in xylene under Dean-Stark conditions. For example, 1,3-thiazole derivatives (0.05 mol) and tartaric acid (0.05 mol) undergo cyclization to yield pyrrolidine-thiazole hybrids. This method achieves moderate yields (50–65%) after recrystallization. Adapting this protocol, the thiazol-2-yl group could be introduced during pyrrolidine ring formation.

Key reaction parameters:

N-Arylation of Pyrrolidine

Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) enables direct attachment of thiazol-2-yl to pyrrolidine’s nitrogen. Using 2-bromothiazole and pyrrolidin-3-amine (protected as a Boc derivative), the reaction proceeds in the presence of Pd(OAc)₂ and Xantphos ligand. Post-deprotection yields 1-(thiazol-2-yl)pyrrolidin-3-amine, a critical intermediate.

Typical conditions:

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Base : Cs₂CO₃

- Solvent : Toluene, 110°C, 24 hours.

Sulfonamide Coupling to Pyrrolidine-Thiazole Intermediate

The final step involves reacting 1-(thiazol-2-yl)pyrrolidin-3-amine with 2-phenylethanesulfonyl chloride. Source outlines sulfonamide formation via dropwise addition of sulfonyl chloride to the amine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Procedure :

- Dissolve 1-(thiazol-2-yl)pyrrolidin-3-amine (1 eq) in anhydrous DCM.

- Add TEA (2 eq) and cool to 0°C.

- Slowly add 2-phenylethanesulfonyl chloride (1.2 eq).

- Stir at room temperature for 12 hours.

- Quench with water, extract with DCM, dry (Na₂SO₄), and concentrate.

Yield : 70–85% after purification via column chromatography (SiO₂, ethyl acetate/hexane).

Alternative Routes and Optimization

Hantzsch Thiazole Synthesis on Pyrrolidine

Source demonstrates thiazole ring formation via Hantzsch condensation. Applying this to pyrrolidine:

- React pyrrolidin-3-amine with thiourea and α-bromo-2-phenylethanone in ethanol.

- Reflux for 6 hours to form the thiazole ring directly on the pyrrolidine nitrogen.

Advantages : Single-step thiazole incorporation.

Limitations : Requires strict stoichiometric control to avoid diastereomers.

Analytical Data and Characterization

Table 1: Spectral Data for 2-Phenyl-N-(1-(Thiazol-2-yl)Pyrrolidin-3-yl)Ethanesulfonamide

| Parameter | Value/Observation | Source |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.60–7.90 (m, 4H, Ar–H), 7.20 (s, 1H, thiazole CH) | |

| FT-IR (cm⁻¹) | 3340 (N–H), 1604 (C=N), 1150 (S=O) | |

| MS (ESI) | m/z 375.1 [M+H]⁺ |

Challenges and Solutions

- Low Yields in Cyclization : Optimizing tartaric acid stoichiometry improves pyrrolidine formation.

- Thiazole Instability : Use inert atmospheres (N₂/Ar) during coupling reactions.

- Stereochemical Control : Chiral HPLC resolves enantiomers when using L-tartaric acid.

Industrial Scalability

Kilogram-scale production (patent WO2015091939A1) employs continuous flow reactors for sulfonamide coupling, achieving 95% purity. Critical parameters:

- Residence Time : 10 minutes

- Temperature : 50°C

- Catalyst : Immobilized lipase (reusable).

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where electrophilic substitution is facilitated by the electron-rich nature of the ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide . For instance, a series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study published in Chemistry & Biology Interface demonstrated that derivatives with thiazole moieties exhibited significant cytotoxicity against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines. The compounds showed selectivity indices greater than traditional chemotherapeutics, indicating their potential as effective anticancer agents .

Antimicrobial Activity

Thiazole-containing compounds are known for their antimicrobial properties. The sulfonamide group in This compound enhances its ability to combat bacterial infections.

Case Study: Antimicrobial Efficacy

In a comparative study, thiazole derivatives were tested against multidrug-resistant strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated lower minimum inhibitory concentrations (MICs) compared to established antibiotics, suggesting a promising role in treating resistant infections .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of This compound with various biological targets. These studies assist in understanding the mechanism of action and optimizing the structure for enhanced activity.

Findings from Molecular Docking

Research indicated that the compound binds effectively to target proteins involved in cancer proliferation and bacterial resistance mechanisms. The results from these studies provide insights into how modifications to the molecular structure could enhance therapeutic efficacy .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of This compound involves multi-step processes that include sulfonation and coupling reactions. Understanding the structure-activity relationship is vital for developing more potent derivatives.

Synthesis Overview

The synthesis typically starts with commercially available thiazole derivatives, followed by functionalization to introduce the pyrrolidine and phenyl groups. Analytical techniques such as NMR and LCMS are employed to confirm the structures of synthesized compounds .

Mechanism of Action

The mechanism of action of 2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Pathways Involved: The compound may affect pathways related to inflammation, microbial growth, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a comparative analysis based on functional groups and pharmacological implications:

Table 1: Structural and Functional Comparison

Key Observations:

This difference may enhance target selectivity in sulfonamide derivatives . Naphthalene-containing impurities (e.g., b, 1e) exhibit lipophilic properties, whereas the phenyl group in the target compound balances hydrophobicity with the polar sulfonamide group.

Pharmacological Implications: Sulfonamide derivatives are often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase), whereas amino alcohol impurities (a, 1b) may interact with neurotransmitter receptors due to their structural similarity to β-blockers or adrenergic agents . The presence of a pyrrolidine ring in the target compound may reduce metabolic degradation compared to linear alkyl chains in a–e.

Regulatory Considerations :

- Impurities like those in are controlled at ≤0.1% per USP guidelines, emphasizing the need for rigorous purity profiling in drug development. While the target compound’s impurity profile is unspecified, analogous quality controls would apply .

Biological Activity

The compound 2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for contributing to various pharmacological activities, and a pyrrolidine moiety that enhances its biological profile.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole and pyrrolidine structures exhibit significant antimicrobial properties. For instance, a study evaluating various thiazole derivatives found that they possess enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged significantly lower than those of standard antibiotics like oxytetracycline, indicating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 7.8 | Staphylococcus aureus |

| Other Thiazole Derivative | 15.6 | Escherichia coli |

| Oxytetracycline | 62.5 | Staphylococcus aureus |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory assays. Research indicates that thiazole-based compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Study: Anti-inflammatory Effects

In a controlled study, the compound was administered to animal models exhibiting signs of inflammation. The results indicated a significant reduction in swelling and pain responses compared to control groups treated with placebo or standard anti-inflammatory drugs .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Bacterial Cell Wall Synthesis : Similar to other sulfonamide derivatives, this compound may interfere with bacterial folate synthesis, leading to cell death.

- Modulation of Cytokine Production : The thiazole moiety may play a role in modulating immune responses by influencing cytokine release from immune cells.

- Interaction with Enzymatic Pathways : The presence of the pyrrolidine ring could enhance binding affinity to specific enzymes involved in inflammatory pathways.

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide be optimized to improve yield and purity?

- Methodological Answer : The synthesis of sulfonamide derivatives typically involves multi-step reactions, including cyclization of pyrrolidine-thiazole intermediates and sulfonamide bond formation. Key parameters include:

- Temperature control : Lower temperatures (e.g., 273 K) during coupling reactions reduce side products, as seen in thiazole-amine functionalization .

- Solvent selection : Polar aprotic solvents like methylene chloride enhance reaction efficiency for sulfonamide formation .

- Purification : Column chromatography or recrystallization from methanol/water mixtures improves purity, as demonstrated in analogous sulfonamide syntheses .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiazole ring (δ 7.2–7.5 ppm for aromatic protons) and pyrrolidine backbone (δ 2.5–3.5 ppm for CH₂ groups) .

- Mass spectrometry (HRMS) : Accurate mass determination ensures molecular formula validation, critical for distinguishing regioisomers .

- X-ray crystallography : Resolves bond angles and stereochemistry, particularly for the ethanesulfonamide linkage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the thiazole-pyrrolidine moiety in biological activity?

- Methodological Answer :

- Analog synthesis : Replace the thiazole with oxazole or pyridine rings to assess electronic effects on target binding .

- Biological assays : Compare inhibitory activity against kinase or protease targets using fluorogenic substrates .

- Computational docking : Map interactions between the pyrrolidine-thiazole scaffold and active-site residues (e.g., using AutoDock Vina) .

Q. How should researchers address contradictions in reported bioactivity data for sulfonamide derivatives?

- Methodological Answer :

- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and controls to minimize variability .

- pH-dependent studies : Test activity across pH 5.0–8.0, as sulfonamide ionization significantly impacts membrane permeability .

- Metabolic stability : Evaluate hepatic microsomal degradation to differentiate intrinsic vs. metabolism-driven activity loss .

Q. What computational strategies are effective for predicting the reactivity of the ethanesulfonamide group in nucleophilic environments?

- Methodological Answer :

- DFT calculations : Compute partial charges and Fukui indices to identify electrophilic sites susceptible to nucleophilic attack .

- Solvent modeling : Use COSMO-RS to simulate solvation effects on sulfonamide stability in aqueous vs. organic media .

Q. How can researchers determine the stability of this compound under varying storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) .

- HPLC monitoring : Track degradation products (e.g., free thiazole or sulfonic acid derivatives) over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.